molecular formula C16H14O4 B568062 Dimethyl 4,4'-biphenyl-d8-dicarboxylate CAS No. 1219803-50-5

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Cat. No.: B568062
CAS No.: 1219803-50-5
M. Wt: 278.333
InChI Key: BKRIRZXWWALTPU-UWAUJQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate can be synthesized through the esterification of 4,4’-biphenyldicarboxylic acid with deuterated methanol (CD3OD) in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of Dimethyl 4,4’-biphenyl-d8-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-biphenyl-d8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The hepatoprotective effects of Dimethyl 4,4’-biphenyl-d8-dicarboxylate are believed to be mediated through the induction of interferon-related signal transduction pathways. The compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes that provide protective effects against liver damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-biphenyl-d8-dicarboxylate is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIRZXWWALTPU-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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